molecular formula C10H12Br2O4 B14545911 3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione CAS No. 61699-81-8

3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione

Cat. No.: B14545911
CAS No.: 61699-81-8
M. Wt: 356.01 g/mol
InChI Key: GTINJOWZAPAFSM-UHFFFAOYSA-N
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Description

3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C10H10Br2O4 It is a derivative of cyclobutene-1,2-dione, where the hydrogen atoms at positions 3 and 4 are replaced by 3-bromopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. This compound can also act as an inhibitor of certain enzymes, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of bromopropoxy groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

61699-81-8

Molecular Formula

C10H12Br2O4

Molecular Weight

356.01 g/mol

IUPAC Name

3,4-bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C10H12Br2O4/c11-3-1-5-15-9-7(13)8(14)10(9)16-6-2-4-12/h1-6H2

InChI Key

GTINJOWZAPAFSM-UHFFFAOYSA-N

Canonical SMILES

C(COC1=C(C(=O)C1=O)OCCCBr)CBr

Origin of Product

United States

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